

¹H NMR characterization of 2-[4-(Boc-amino)-3-pyridyl]ethanol

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Compound of Interest

Compound Name: **2-[4-(Boc-amino)-3-pyridyl]ethanol**

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A comprehensive guide to the ¹H NMR characterization of **2-[4-(Boc-amino)-3-pyridyl]ethanol**, presented in comparison with structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this and similar molecules.

Comparative ¹H NMR Data Analysis

The ¹H NMR spectrum of **2-[4-(Boc-amino)-3-pyridyl]ethanol** can be understood by comparing it with the spectra of its structural analogs. The table below summarizes the experimental ¹H NMR data for key reference compounds and provides a predicted spectrum for the target molecule based on these comparisons. The predicted values account for the electronic effects of the substituents on the pyridine ring and the characteristic signals of the Boc protecting group and the ethanol side chain.

Compound Name	Pyridine H-2 (δ, ppm)	Pyridine H-5 (δ, ppm)	Pyridine H-6 (δ, ppm)	-CH ₂ -CH ₂ OH (δ, ppm)	-CH ₂ -CH ₂ OH (δ, ppm)	Boc (s, 9H, δ, ppm)	NH (s, 1H, δ, ppm)	Solvent
2-[4-(Boc-amino)-3-pyridyl] ethanol (Predicted)	~8.1-8.2 (s)	~7.9-8.0 (d)	~8.3-8.4 (d)	~2.8-2.9 (t)	~3.8-3.9 (t)	~1.5	~8.0-8.5	CDCl ₃
2-(3-Pyridyl) ethanol	8.48 (d)	7.53 (dt)	8.48 (dd)	2.89 (t)	3.88 (t)	-	-	CDCl ₃
3-(t-butoxycarbonyl-amino) pyridine	8.53 (m)	7.26 (m)	8.23 (m)	-	-	1.53	-	DMSO-d ₆
4-Amino-3-bromopyridine	8.08 (s)	6.65 (d)	8.08 (s)	-	-	-	5.8 (br s, 2H)	DMSO-d ₆

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H NMR spectra is provided below.

1. Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

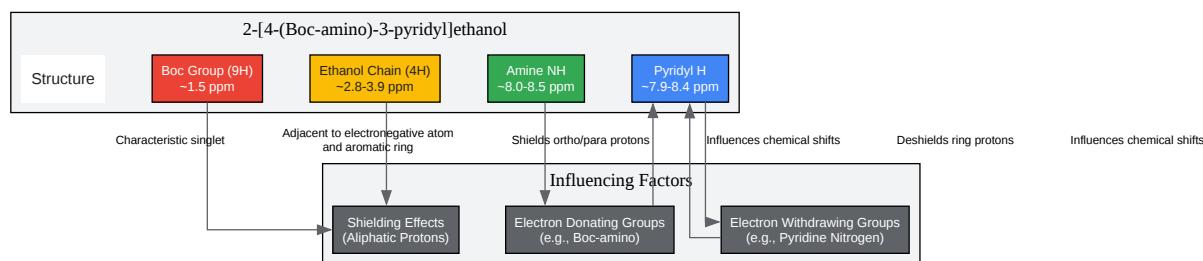
- Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
- The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- A standard one-pulse experiment is usually sufficient for ^1H NMR.
- Key acquisition parameters include:
 - Pulse width: ~30-45°
 - Spectral width: ~12-16 ppm
 - Acquisition time: ~2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (can be increased for dilute samples)

3. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected and baseline-corrected.
- Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
- Integration of the signals is performed to determine the relative number of protons.
- Signal multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) are analyzed to elucidate the proton-proton connectivities.

Visualization of Structural Effects on ^1H NMR

The following diagram illustrates the logical relationship between the different structural fragments of **2-[4-(Boc-amino)-3-pyridyl]ethanol** and their expected ^1H NMR chemical shift regions.



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Caption: Structural fragments of **2-[4-(Boc-amino)-3-pyridyl]ethanol** and their predicted ^1H NMR chemical shifts.

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